molecular formula C15H18ClN3O2 B12739910 (E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide CAS No. 133662-07-4

(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide

Cat. No.: B12739910
CAS No.: 133662-07-4
M. Wt: 307.77 g/mol
InChI Key: URMFHRFOZHAJGB-GZTJUZNOSA-N
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Description

(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation of (E)-1-(2-chlorophenyl)ethylidenehydrazine with alpha-oxo-1-piperidineacetic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Hydrazine derivatives with reduced functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.

    Hydrazides: Compounds such as isoniazid and hydralazine contain the hydrazide functional group.

Uniqueness

(E)-alpha-Oxo-1-piperidineacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the combination of its piperidine ring, chlorophenyl group, and hydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

133662-07-4

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-oxo-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H18ClN3O2/c1-11(12-7-3-4-8-13(12)16)17-18-14(20)15(21)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,18,20)/b17-11+

InChI Key

URMFHRFOZHAJGB-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)N1CCCCC1)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)C(=O)N1CCCCC1)C2=CC=CC=C2Cl

Origin of Product

United States

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